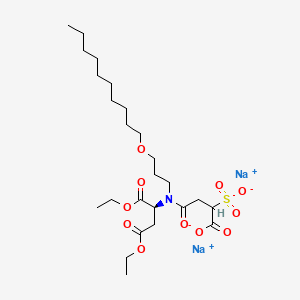
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines the properties of aspartic acid derivatives with sulfonate and ester functionalities, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt typically involves multiple steps, including:
Starting Materials: The synthesis begins with DL-Aspartic acid and other reagents such as 3-carboxy-1-oxo-3-sulfopropyl chloride and 3-(decyloxy)propylamine.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts or solvents.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring consistent quality through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The ester and sulfonate groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications could include drug development for targeting specific molecular pathways.
Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular pathways. These interactions can lead to changes in biochemical processes, influencing various physiological functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aspartic acid derivatives and sulfonate esters, such as:
- DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(octyloxy)propyl)-, 1,4-diethyl ester, disodium salt
- DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(dodecyloxy)propyl)-, 1,4-diethyl ester, disodium salt
Uniqueness
The uniqueness of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
35850-79-4 |
|---|---|
Molecular Formula |
C25H43NNa2O11S |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
disodium;4-[3-decoxypropyl-[(2S)-1,4-diethoxy-1,4-dioxobutan-2-yl]amino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO11S.2Na/c1-4-7-8-9-10-11-12-13-16-35-17-14-15-26(22(27)19-21(24(29)30)38(32,33)34)20(25(31)37-6-3)18-23(28)36-5-2;;/h20-21H,4-19H2,1-3H3,(H,29,30)(H,32,33,34);;/q;2*+1/p-2/t20-,21?;;/m0../s1 |
InChI Key |
PFPILGLOAUBLMG-OAQMNXJYSA-L |
Isomeric SMILES |
CCCCCCCCCCOCCCN([C@@H](CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCOCCCN(C(CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


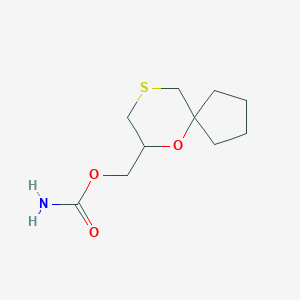
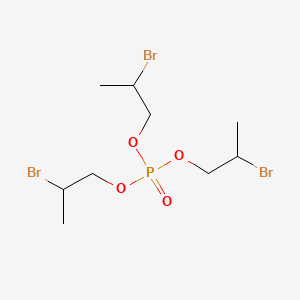
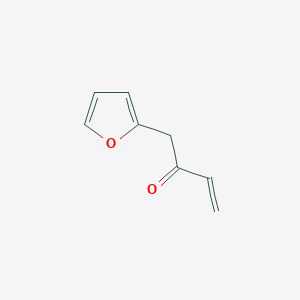
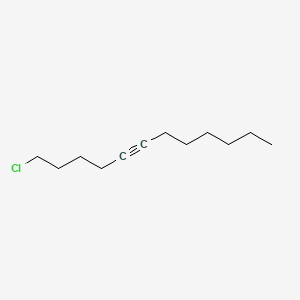
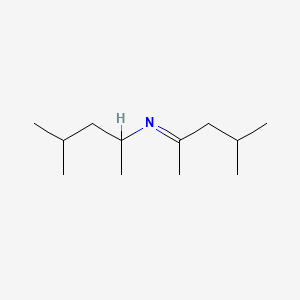
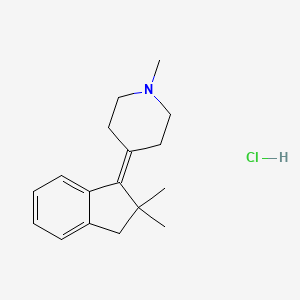
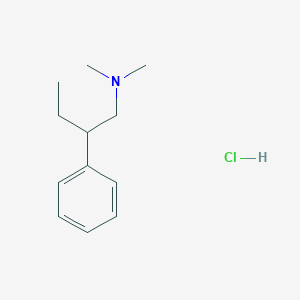
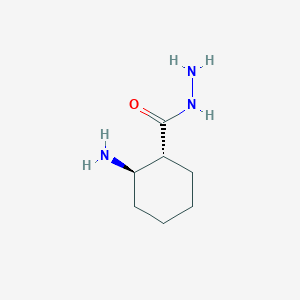
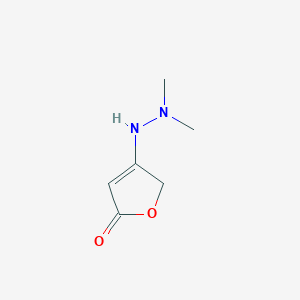
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
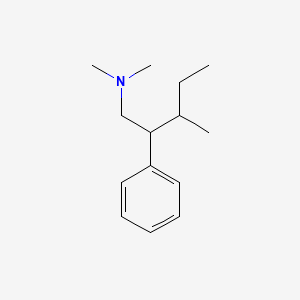

![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
